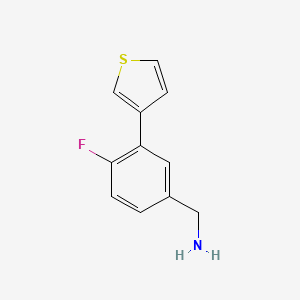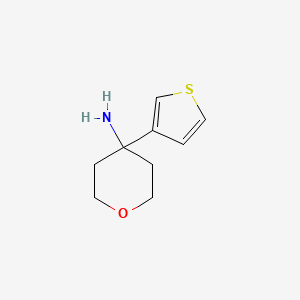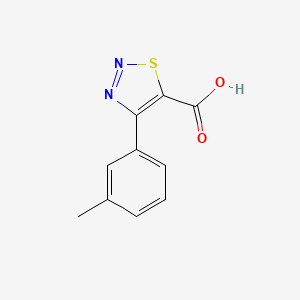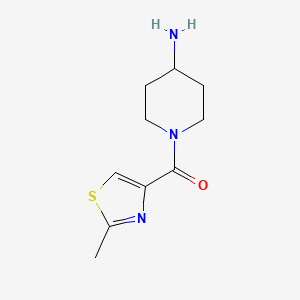
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride
Vue d'ensemble
Description
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride is a chemical compound with the CAS number 1220020-70-1. It is used for pharmaceutical testing and is available as a high-quality reference standard .
Molecular Structure Analysis
The molecular formula of this compound is C15H25ClN2O . Its molecular weight is 284.83 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. For comprehensive information, it is recommended to refer to a dedicated chemical database or resource .Applications De Recherche Scientifique
Organic Synthesis and Microwave Irradiation
Studies highlight the use of related aniline derivatives and piperazine hydrochlorides in organic synthesis, particularly under microwave irradiation, which offers a faster reaction rate compared to conventional methods. For example, the synthesis of N-aryl piperazine hydrochlorides from arylamines under microwave irradiation demonstrates the efficiency of such techniques in producing chemical intermediates (Jiang Jianhong, 2013).
Corrosion Inhibition
Compounds structurally similar to N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride have been investigated for their corrosion inhibition properties on metals in acidic environments. The adsorption and inhibition effects of synthesized thiophene Schiff bases on mild steel in acid solutions demonstrate the potential of aniline derivatives in protecting metals from corrosion (D. Daoud et al., 2014).
Catalysis and Polymerization
Research into the catalytic activities of aniline and piperazine derivatives reveals their importance in facilitating chemical reactions and polymerization processes. Aniline derivatives have been shown to catalyze the reaction between aniline and dimethyl carbonate, producing valuable carbamates under specific conditions, indicating the utility of these compounds in catalysis and synthesis (Lifeng Zhang et al., 2010).
Antimicrobial and Anticancer Activities
The synthesis of novel aniline-containing compounds for potential use in antimicrobial and anticancer therapies underscores the biomedical relevance of these chemicals. For instance, arylamino-containing hydroxamic acids have been identified as potent urease inhibitors, offering a new avenue for the treatment of Helicobacter pylori infections, which are linked to gastritis and gastric ulcers (Qi Liu et al., 2018).
Propriétés
IUPAC Name |
N,N-diethyl-3-piperidin-3-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-7-5-8-14(11-13)18-15-9-6-10-16-12-15;/h5,7-8,11,15-16H,3-4,6,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWPUYBQGXLBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Chloro-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466472.png)



![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)


![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)
